SCAL-255

Mitochondrial Complex I OXPHOS Inhibition Cancer Metabolism

SCAL-255 is a potent mitochondrial complex I (CI) inhibitor (IC50 = 1.14 μM) engineered to overcome the narrow therapeutic window of first-generation CI inhibitors. Researchers requiring sustained target engagement in OXPHOS-dependent cancer models now have a tool compound with a ~10-fold higher MTD (68 mg/kg) than IACS-010759. Key outcomes: - Enables chronic dosing in CRC/AML xenograft models without dose-limiting toxicities. - Serves as a matched molecular pair with SCAL-266 for structure-activity relationship (SAR) studies on terminal aromatic substitution. - Commercial availability at ≥98% purity ensures reproducible OCR, ROS, and MMP assays.

Molecular Formula C27H28F3N5O3
Molecular Weight 527.5 g/mol
Cat. No. B12381166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCAL-255
Molecular FormulaC27H28F3N5O3
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC2=CC(=CC=C2)N3CCN(CC3)C(=O)C4CC4)C(=O)NC5=CC=C(C=C5)OC(F)(F)F
InChIInChI=1S/C27H28F3N5O3/c1-18-15-24(25(36)31-21-7-9-23(10-8-21)38-27(28,29)30)32-35(18)17-19-3-2-4-22(16-19)33-11-13-34(14-12-33)26(37)20-5-6-20/h2-4,7-10,15-16,20H,5-6,11-14,17H2,1H3,(H,31,36)
InChIKeyYKIJUCSZNLHOPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SCAL-255 (1-[[3-[4-(cyclopropanecarbonyl)piperazin-1-yl]phenyl]methyl]-5-methyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide): A Potent Mitochondrial Complex I Inhibitor for OXPHOS-Dependent Cancer Research


SCAL-255, a pyrazole carboxamide derivative bearing a cyclopropanecarbonyl piperazine and a 4-(trifluoromethoxy)phenyl group, is a potent and well-characterized inhibitor of mitochondrial complex I (CI) . It is identified as compound 5q in a systematic optimization effort aimed at improving the therapeutic index over the first-generation CI inhibitor IACS-010759 [1]. SCAL-255 demonstrates an IC50 of 1.14 μM against CI and exhibits significant antiproliferative activity in oxidative phosphorylation (OXPHOS)-dependent cancer models . The compound is commercially available from multiple vendors with defined purity (≥98%) and characterized physicochemical properties, facilitating reproducible research .

Pathway study
Mitochondrial complex I inhibition in OXPHOS-dependent models
Selection context
Reported wider tolerability margin vs. first-generation CI inhibitors
Procurement attribute
Defined purity (≥98%) supports reproducible CI research

SCAL-255 Substitution Risks: Why In‑Class Mitochondrial Complex I Inhibitors Are Not Interchangeable


Mitochondrial complex I inhibitors exhibit profound divergence in therapeutic index and potency that precludes simple interchange. The clinical candidate IACS-010759 is a potent CI inhibitor (IC50 = 1.1 nM), yet its narrow therapeutic window (MTD = 6 mg/kg) severely limits its utility [1]. SCAL-255 and its close analog SCAL-266 were rationally designed to address this liability, achieving a ~10‑fold improvement in MTD (68 mg/kg) while retaining robust antiproliferative activity [1]. Even subtle structural modifications within the same chemical series—such as replacing a trifluoromethoxy group (SCAL-255) with a trifluoromethyl group (SCAL-266)—result in measurable differences in CI inhibitory potency (1.14 μM vs. 0.83 μM) . These quantitative disparities underscore that substitution with an alternative CI inhibitor would compromise the safety–efficacy balance established for SCAL-255 in OXPHOS‑dependent cancer models.

SCAL-255 tolerability context
Early CI inhibitors (e.g., IACS-010759) have markedly narrower tolerability margins; model-response profiles may not transfer.
Structural analog SCAL-266
Trifluoromethoxy vs. trifluoromethyl substitution shifts CI inhibitory potency; assay-response context may differ.
Pan-CI inhibitor class
Inter-compound differences in metabolic stability and off-target kinase review require individual validation; direct interchange may compromise endpoint interpretation.

SCAL-255 Comparative Performance Data: Quantified Advantages in Potency, Safety, and In Vivo Efficacy


Mitochondrial Complex I Inhibition Potency: SCAL-255 vs. Close Analog SCAL-266

SCAL-255 inhibits mitochondrial complex I (CI) with an IC50 of 1.14 μM . Its direct structural analog, SCAL-266, which differs solely by a trifluoromethyl substitution in place of the trifluoromethoxy group on the N‑aryl ring, exhibits a moderately improved IC50 of 0.83 μM . This 1.4‑fold difference in potency highlights the sensitivity of CI inhibition to the electronic and steric properties of the terminal aromatic substituent.

CI inhibition potency
Reported
SCAL-255 IC50 1.14 μM
SCAL-266 IC50 0.83 μM
Supports CI inhibition assay context; 1.4‑fold difference reflects substituent sensitivity.
Biochemical CI activity assay; no primary source cited.
Mitochondrial Complex I OXPHOS Inhibition Cancer Metabolism

Therapeutic Index Improvement: SCAL-255 Demonstrates 10‑Fold Higher Maximum Tolerated Dose than IACS-010759

In a head‑to‑head in vivo tolerability study, SCAL‑255 (compound 5q) achieved a maximum tolerated dose (MTD) of 68 mg/kg in mice, which is approximately 10‑fold higher than the MTD of the benchmark CI inhibitor IACS‑010759 (6 mg/kg) [1]. The close analog SCAL‑266 displayed an identical MTD of 68 mg/kg, confirming that the improved safety profile is a class feature of the optimized pyrazole amide series.

Tolerability margin
Head-to-head
MTD 68 mg/kg
vs. IACS-010759 6 mg/kg
Reported tolerability endpoint context; ~11‑fold higher MTD in mouse model.
In vivo dose‑escalation study; Zhou et al. 2023.
Maximum Tolerated Dose Therapeutic Window In Vivo Toxicology

Antiproliferative Efficacy in Colorectal Cancer and Acute Myeloid Leukemia Models: SCAL-255 and SCAL-266 Show Comparable In Vitro Activity

Both SCAL‑255 and SCAL‑266 significantly inhibit the proliferation of HCT116 (colorectal cancer) and KG‑1 (acute myeloid leukemia) cells in vitro [1]. The reported data indicate that both compounds exhibit potent antiproliferative effects in these OXPHOS‑dependent cancer cell lines, with no statistically significant difference in potency observed between the two analogs.

Antiproliferative activity
Head-to-head
SCAL-255: significant inhibition observed
SCAL-266: comparable activity
Supports cell-model endpoint review; no statistical difference between analogs.
HCT116 and KG‑1 cell lines; exact IC50 not disclosed.
Colorectal Cancer Acute Myeloid Leukemia Antiproliferative Activity HCT116 KG-1

In Vivo Tumor Growth Inhibition: SCAL-255 and SCAL-266 Demonstrate Satisfactory Activity in KG‑1 Xenografts

In a KG‑1 xenograft model of acute myeloid leukemia, both SCAL‑255 and SCAL‑266 exerted satisfactory inhibitory activity in vivo [1]. The study reports comparable tumor growth suppression for the two compounds, indicating that the improved tolerability observed in the MTD study translates into meaningful antitumor efficacy at well‑tolerated doses.

In vivo tumor growth inhibition
Head-to-head
SCAL-255: satisfactory inhibitory activity
SCAL-266: comparable efficacy
Reported model-response context; both compounds suppressed KG‑1 xenograft growth.
KG‑1 AML xenograft model; Zhou et al. 2023.
KG‑1 Xenograft Acute Myeloid Leukemia In Vivo Efficacy Tumor Growth Inhibition

Structural Differentiation: The Trifluoromethoxy Motif Confers Distinct Physicochemical Properties Relative to Trifluoromethyl Analogs

SCAL‑255 incorporates a 4‑(trifluoromethoxy)phenyl group, whereas the closely related analog SCAL‑266 bears a 4‑(trifluoromethyl)phenyl substituent. Trifluoromethoxy groups generally increase lipophilicity (estimated logP) and can enhance metabolic stability compared to trifluoromethyl groups, potentially influencing oral bioavailability and tissue distribution [1]. While direct experimental logP values for SCAL‑255 and SCAL‑266 are not reported in the primary literature, the structural divergence provides a handle for researchers seeking to modulate physicochemical properties without altering the core pharmacophore.

Structural differentiation
Class-level inference
4‑(trifluoromethoxy)phenyl vs. 4‑(trifluoromethyl)phenyl
Supports SAR-based selection; may influence lipophilicity and metabolic stability.
Physicochemical inference; experimental logP not reported.
Trifluoromethoxy Lipophilicity Metabolic Stability Structure‑Activity Relationship

SCAL‑255 Optimal Use Cases in OXPHOS‑Dependent Cancer Research and Mitochondrial Biology


In Vivo Efficacy Studies in OXPHOS‑Dependent Cancer Models Requiring a Favorable Therapeutic Window

SCAL‑255's 10‑fold higher MTD compared to IACS‑010759 [1] makes it the preferred choice for chronic dosing regimens in mouse xenograft or genetically engineered models of colorectal cancer (CRC) and acute myeloid leukemia (AML). Researchers can administer higher and more frequent doses to achieve sustained target engagement while minimizing dose‑limiting toxicities that have plagued first‑generation CI inhibitors.

Mechanistic Studies of Mitochondrial Complex I Inhibition and Metabolic Reprogramming

With a well‑characterized IC50 of 1.14 μM for CI inhibition , SCAL‑255 serves as a reliable tool compound for dissecting the role of OXPHOS in cancer cell metabolism. Its effects on oxygen consumption rate (OCR), reactive oxygen species (ROS) production, and mitochondrial membrane potential (MMP) enable detailed investigation of metabolic adaptation and vulnerability in tumor cells.

Combination Therapy Screening with Standard‑of‑Care Chemotherapeutics or Targeted Agents

The improved safety profile of SCAL‑255 allows it to be combined with cytotoxic agents (e.g., cytarabine in AML) or targeted therapies without excessive overlapping toxicity. The compound's in vivo activity in KG‑1 xenografts [1] supports its use in preclinical combination studies aimed at identifying synergistic regimens for OXPHOS‑addicted malignancies.

Structure‑Activity Relationship (SAR) Studies Focused on the N‑Aryl Substituent

SCAL‑255 (trifluoromethoxy) and SCAL‑266 (trifluoromethyl) represent a matched molecular pair for probing the impact of terminal aromatic substitution on potency, selectivity, and pharmacokinetic properties. Procurement of both compounds enables side‑by‑side evaluation in the same assay systems, facilitating the design of next‑generation CI inhibitors with optimized drug‑like properties.

Application
Selection Property
Validation Focus
In vivo OXPHOS‑dependent tumor model studies
Wider tolerability margin
Dose range‑finding, target engagement in AML/CRC xenografts
Mechanistic CI inhibition and metabolic reprogramming
Characterized CI inhibitory activity
OCR, ROS, MMP endpoint validation
Combination drug screening with standard agents
Tolerability profile in combination
Synergy and toxicity endpoints in AML models
SAR studies of N‑aryl substituent
Matched molecular pair (CF3O vs. CF3)
Potency, selectivity, PK comparison across analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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